
Thiazole, 2-amino-5-(2,4,6-trimethoxyphenyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazole, 2-amino-5-(2,4,6-trimethoxyphenyl)-, hydrochloride is a compound that features a thiazole ring substituted with an amino group and a trimethoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thiazole, 2-amino-5-(2,4,6-trimethoxyphenyl)-, hydrochloride typically involves the reaction of 2,4,6-trimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring. The final product is obtained by treating the thiazole derivative with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Thiazole, 2-amino-5-(2,4,6-trimethoxyphenyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds.
Wissenschaftliche Forschungsanwendungen
Thiazole, 2-amino-5-(2,4,6-trimethoxyphenyl)-, hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Thiazole, 2-amino-5-(2,4,6-trimethoxyphenyl)-, hydrochloride involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets can vary depending on the specific biological context and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole derivatives: Compounds with similar thiazole ring structures but different substituents.
Trimethoxyphenyl derivatives: Compounds containing the trimethoxyphenyl group but different core structures.
Uniqueness
Thiazole, 2-amino-5-(2,4,6-trimethoxyphenyl)-, hydrochloride is unique due to the combination of the thiazole ring and the trimethoxyphenyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that may not be achievable with other similar compounds.
Eigenschaften
CAS-Nummer |
22035-31-0 |
|---|---|
Molekularformel |
C12H15ClN2O3S |
Molekulargewicht |
302.78 g/mol |
IUPAC-Name |
5-(2,4,6-trimethoxyphenyl)-1,3-thiazol-2-amine;hydrochloride |
InChI |
InChI=1S/C12H14N2O3S.ClH/c1-15-7-4-8(16-2)11(9(5-7)17-3)10-6-14-12(13)18-10;/h4-6H,1-3H3,(H2,13,14);1H |
InChI-Schlüssel |
VLONLKDJBGPCEU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C(=C1)OC)C2=CN=C(S2)N)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzo[h]-1,6-naphthyridine, 6-oxide](/img/structure/B14701832.png)
![[Nitroso(pyrimidin-2-yl)amino]acetic acid](/img/structure/B14701842.png)
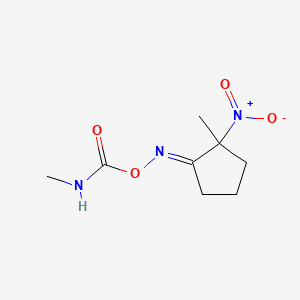
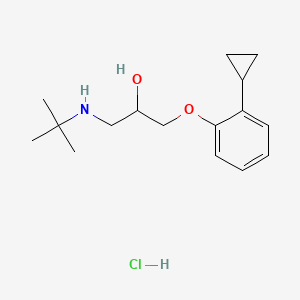
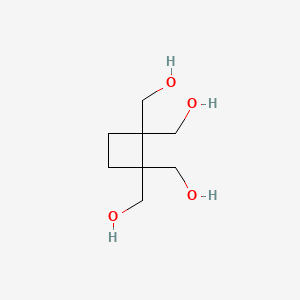
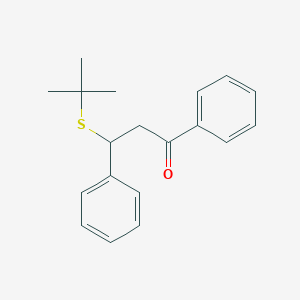
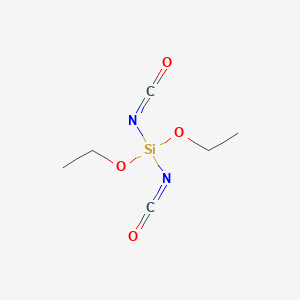
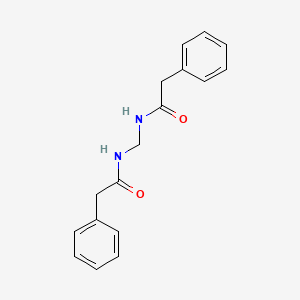
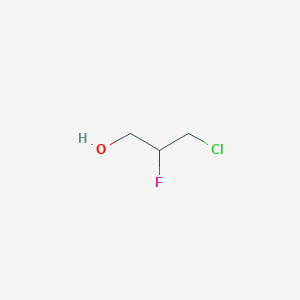
![1,1'-(Buta-1,3-diene-1,4-diyl)bis[4-(2-phenylethenyl)benzene]](/img/structure/B14701894.png)
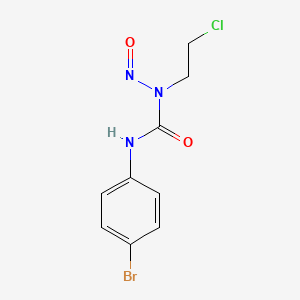

![[Bis(hexylsulfanyl)methyl]benzene](/img/structure/B14701918.png)
